N-methyl-N-(piperidin-4-yl)ethane-1-sulfonamide hydrochloride
CAS No.: 1269151-71-4
Cat. No.: VC2823593
Molecular Formula: C8H19ClN2O2S
Molecular Weight: 242.77 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1269151-71-4 |
|---|---|
| Molecular Formula | C8H19ClN2O2S |
| Molecular Weight | 242.77 g/mol |
| IUPAC Name | N-methyl-N-piperidin-4-ylethanesulfonamide;hydrochloride |
| Standard InChI | InChI=1S/C8H18N2O2S.ClH/c1-3-13(11,12)10(2)8-4-6-9-7-5-8;/h8-9H,3-7H2,1-2H3;1H |
| Standard InChI Key | RUVLCZJPPZNWOU-UHFFFAOYSA-N |
| SMILES | CCS(=O)(=O)N(C)C1CCNCC1.Cl |
| Canonical SMILES | CCS(=O)(=O)N(C)C1CCNCC1.Cl |
Introduction
Chemical Identity and Structure
N-methyl-N-(piperidin-4-yl)ethane-1-sulfonamide hydrochloride belongs to the sulfonamide class of compounds. It features a piperidine ring with a sulfonamide group attached at the 4-position, methylation at the sulfonamide nitrogen, and exists as a hydrochloride salt. This structural arrangement confers unique chemical and biological properties that distinguish it from other sulfonamide derivatives.
The compound has the following molecular characteristics:
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Molecular Formula: C8H19ClN2O2S
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Molecular Weight: 242.77 g/mol
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Chemical Structure: Features a piperidine ring, N-methyl group, and ethane-1-sulfonamide moiety
The chemical structure contains several key functional elements that contribute to its reactivity and biological interactions:
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A six-membered piperidine heterocyclic ring with one nitrogen atom
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A sulfonamide group (SO2NH) connected to the piperidine at the 4-position
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Methylation on the sulfonamide nitrogen (N-methyl)
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An ethane chain connecting to the sulfonyl group
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Hydrochloride salt formation at the piperidine nitrogen
Physical and Chemical Properties
The physical and chemical properties of N-methyl-N-(piperidin-4-yl)ethane-1-sulfonamide hydrochloride are essential for understanding its behavior in various applications. Based on analysis of structurally similar compounds, the following properties can be established :
| Property | Value/Description |
|---|---|
| Physical Form | White to pale yellow crystalline solid |
| Solubility | Soluble in water; partially soluble in polar organic solvents |
| Stability | Stable under standard laboratory conditions |
| Recommended Storage | 2-8°C, protected from light and moisture |
| pH (aqueous solution) | Acidic due to hydrochloride salt form |
| Melting Point | Approximately 170-180°C (estimated from similar compounds) |
The compound is hygroscopic and should be stored under inert gas (nitrogen or argon) at 2-8°C to prevent degradation . As a hydrochloride salt, it demonstrates improved stability and water solubility compared to its free base form, which is advantageous for biological and pharmaceutical applications .
Synthesis and Preparation Methods
The synthesis of N-methyl-N-(piperidin-4-yl)ethane-1-sulfonamide hydrochloride typically involves several key steps that are common to the preparation of structurally similar sulfonamide compounds . The general synthetic routes include:
Starting Materials and Reagents
The primary starting materials include:
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Piperidine-4-carboxylic acid or suitable piperidine derivatives
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Ethane sulfonyl chloride
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Methylating agents (e.g., methyl iodide, formaldehyde under reductive conditions)
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Base catalysts (e.g., triethylamine)
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Appropriate solvents (dichloromethane, tetrahydrofuran)
General Synthetic Pathway
The synthesis typically follows these steps:
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Preparation of the appropriately substituted piperidine core structure
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Sulfonamide formation via reaction with ethane sulfonyl chloride
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N-methylation of the sulfonamide nitrogen
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Salt formation via treatment with hydrochloric acid
These steps may be performed in different sequences depending on the specific synthetic strategy employed .
Industrial Production Methods
For large-scale production, continuous flow reactors are often employed to enhance efficiency and yield. The manufacturing process typically incorporates:
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Optimized batch reactions
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Temperature-controlled environments (typically below 80°C to prevent discoloration)
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Advanced purification techniques including recrystallization and chromatography
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Careful control of catalyst loading (>0.02 wt% allows for reactions at lower temperatures)
The industrial synthesis aims to produce high-purity product with minimal impurities, which is critical for pharmaceutical applications.
Chemical Reactions and Reactivity
N-methyl-N-(piperidin-4-yl)ethane-1-sulfonamide hydrochloride can participate in various chemical reactions typical of sulfonamides and piperidine derivatives. The major reaction types include:
Oxidation Reactions
Oxidation can occur using reagents such as potassium permanganate in acidic medium, potentially leading to the formation of sulfone derivatives. The reaction conditions typically involve:
| Oxidizing Agent | Conditions | Major Products |
|---|---|---|
| Potassium permanganate | Acidic medium, room temperature to 50°C | Sulfone derivatives |
| Hydrogen peroxide | H2O2 in acetic acid, 30-60°C | N-oxides, sulfoxides |
Reduction Reactions
Reduction can be performed using agents like lithium aluminum hydride in anhydrous ether, potentially resulting in secondary amine formation:
| Reducing Agent | Conditions | Major Products |
|---|---|---|
| Lithium aluminum hydride | Anhydrous ether, 0°C to room temperature | Secondary amines |
| Sodium borohydride | Methanol or ethanol, 0-25°C | Partially reduced intermediates |
Substitution Reactions
The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group:
| Nucleophile | Conditions | Products |
|---|---|---|
| Sodium azide | Polar solvents, elevated temperatures | Azide derivatives |
| Sodium methoxide | Polar solvents, room temperature to 60°C | Substituted sulfonamides |
Salt Conversion
The hydrochloride salt can be converted to other salt forms or to the free base:
| Reagent | Conditions | Result |
|---|---|---|
| Succinic acid | Ethanol, ambient temperature | Succinate salt |
| Sodium hydroxide | Aqueous solution, controlled pH | Free base form |
These chemical transformations provide versatility for modifying the compound for various research and pharmaceutical applications .
Biological Activity and Pharmacological Properties
General Biological Activity
N-methyl-N-(piperidin-4-yl)ethane-1-sulfonamide hydrochloride and structurally similar compounds demonstrate diverse biological activities. The sulfonamide functional group is well-known for its biological significance in pharmaceutical applications:
| Biological Activity | Description |
|---|---|
| Enzyme Inhibition | Interacts with specific enzymes by binding to active sites, preventing substrate binding and catalysis |
| Receptor Modulation | Can function as an agonist or antagonist at certain receptors, influencing downstream signaling pathways |
| Antimicrobial Properties | Sulfonamide derivatives often exhibit antimicrobial activity through various mechanisms |
| Neurological Activity | Potential applications in treating neurological disorders through modulation of neurotransmitter systems |
Structure-Activity Relationships
The specific structural features of this compound contribute to its biological activity:
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The piperidine ring provides a scaffold for receptor binding
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The sulfonamide group contributes to enzyme inhibition activities
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The N-methyl substitution may enhance lipophilicity and membrane permeability
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The hydrochloride salt formation improves water solubility and bioavailability
Research Applications
N-methyl-N-(piperidin-4-yl)ethane-1-sulfonamide hydrochloride has various applications in scientific research fields:
Medicinal Chemistry
The compound serves as:
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A building block in the synthesis of complex pharmaceutical molecules
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A model compound for studying structure-activity relationships
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A precursor in the development of receptor-specific ligands
Pharmacological Research
Applications include:
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Investigation of enzyme inhibition mechanisms
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Studies of receptor binding and modulation
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Development of potential therapeutic agents for neurological disorders
Synthetic Chemistry
The compound is utilized in:
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Development of novel synthetic methodologies
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Exploration of selective functionalization strategies
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Investigation of stereoselective reactions
Materials Science
Potential applications extend to:
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Development of functional materials with specific molecular recognition properties
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Creation of sensors based on selective binding interactions
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Formation of self-assembled structures with defined properties
Comparison with Structurally Similar Compounds
N-methyl-N-(piperidin-4-yl)ethane-1-sulfonamide hydrochloride shares structural similarities with several compounds that provide context for understanding its properties and applications :
These structural variations result in differences in physical properties, biological activities, and pharmaceutical applications that inform the potential uses of N-methyl-N-(piperidin-4-yl)ethane-1-sulfonamide hydrochloride.
| Classification | Description |
|---|---|
| GHS Pictogram | Exclamation Mark (GHS07) |
| Signal Word | Warning |
| Hazard Statements | H315: Causes skin irritation |
| H319: Causes serious eye irritation | |
| H335: May cause respiratory irritation |
Emergency Procedures
In case of:
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Skin contact: Wash immediately with soap and plenty of water
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Eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do
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Inhalation: Move to fresh air and keep at rest in a position comfortable for breathing
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Ingestion: Rinse mouth with water, seek immediate medical attention
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